DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C37H46N4O6S. This compound is notable for its intricate structure, which includes multiple functional groups such as tert-butyl, dimethyl, phenyl, piperidinylsulfonyl, and pyrazolyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A related compound with similar structural features but different functional groups.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another similar compound used in organic synthesis.
Uniqueness
DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C37H46N4O6S |
---|---|
Molecular Weight |
674.9 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H46N4O6S/c1-24-30(34(42)46-36(3,4)5)32(31(25(2)38-24)35(43)47-37(6,7)8)29-23-41(27-15-11-9-12-16-27)39-33(29)26-17-19-28(20-18-26)48(44,45)40-21-13-10-14-22-40/h9,11-12,15-20,23,32,38H,10,13-14,21-22H2,1-8H3 |
InChI Key |
JRBYVEAKNMSGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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